Bienvenue dans la boutique en ligne BenchChem!

7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Conformational Analysis Scaffold Pre-organization Thorpe–Ingold Effect

The compound 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 1346674-23-4) is a conformationally constrained tricyclic lactam that serves as a privileged core scaffold in the design of Bruton's tyrosine kinase (BTK) inhibitors. Its rigid, fused-ring architecture incorporates a gem-dimethyl-substituted cyclopentane ring, a pyrrole, and a pyrazinone lactam, yielding a molecular weight of 204.27 Da and a calculated LogP of 1.5.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 1346674-23-4
Cat. No. B569773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one
CAS1346674-23-4
Synonyms3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESCC1(CC2=C(C1)N3CCNC(=O)C3=C2)C
InChIInChI=1S/C12H16N2O/c1-12(2)6-8-5-9-11(15)13-3-4-14(9)10(8)7-12/h5H,3-4,6-7H2,1-2H3,(H,13,15)
InChIKeyXIUNFLQSJSCQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 1346674-23-4): Core Scaffold Profile for BTK-Targeted Procurement


The compound 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 1346674-23-4) is a conformationally constrained tricyclic lactam that serves as a privileged core scaffold in the design of Bruton's tyrosine kinase (BTK) inhibitors. Its rigid, fused-ring architecture incorporates a gem-dimethyl-substituted cyclopentane ring, a pyrrole, and a pyrazinone lactam, yielding a molecular weight of 204.27 Da and a calculated LogP of 1.5 . Patent literature identifies this scaffold as the central element of clinical-stage BTK inhibitor candidates, including the free base form of compound (S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one, for which crystalline salt forms and amorphous solid dispersions have been developed to optimize oral bioavailability [1].

Why In-Class Pyrrolo[1,2-a]pyrazinones Cannot Substitute for 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one in BTK Inhibitor Programs


Simple pyrrolo[1,2-a]pyrazinone analogs lack the conformational restriction and metabolic shielding imparted by the 7,7-gem-dimethylcyclopenta fusion unique to this scaffold. The gem-dimethyl substituent exerts a well-documented Thorpe–Ingold effect that pre-organizes the tricyclic framework into a single low-energy conformation, reducing the entropic penalty upon target binding and simultaneously blocking a site of oxidative metabolism on the cyclopentane ring. Substituting a des-methyl, monomethyl, or 8,8-dimethyl analog introduces conformational flexibility or steric clashes that have been shown in related kinase inhibitor series to erode binding affinity and selectivity [1]. Procurement of generic pyrrolo[1,2-a]pyrazin-1-ones for BTK-focused programs therefore risks synthetic re-optimization costs and delays, as the specific geometry of the 7,7-dimethyl substitution is mandatory for the potency, selectivity, and pharmaceutical properties demonstrated in patented BTK clinical candidates.

Quantitative Differentiation Evidence: 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one vs. Closest Analogs


Conformational Rigidity: Dihedral Angle Deviation vs. Des-Methyl and 8,8-Dimethyl Analogs

The 7,7-gem-dimethyl group locks the cyclopentane ring into a single envelope conformation, directly determining the spatial orientation of the lactam pharmacophore. By contrast, the des-methyl analog exhibits rapid ring-flipping between two equi-energetic conformers, while the 8,8-dimethyl isomer displaces the pyrrole ring by approximately 1.2 Å relative to the lactam plane, disrupting key hydrogen-bond geometry [1][2]. This conformational pre-organization is critical for BTK binding pocket complementarity.

Conformational Analysis Scaffold Pre-organization Thorpe–Ingold Effect

Metabolic Stability: In Vitro Microsomal Half-Life of 7,7-Dimethyl vs. Des-Methyl Scaffold

The 7,7-dimethyl group shields the cyclopentane ring from cytochrome P450-mediated oxidation. In human liver microsome assays, the 7,7-dimethyl pyrrolo[1,2-a]pyrazin-1-one scaffold exhibited a half-life exceeding 120 min, whereas the des-methyl analog underwent rapid oxidative metabolism with a half-life of approximately 25 min [1]. This stability advantage translates directly to improved oral exposure in preclinical species for BTK inhibitors bearing this scaffold.

Metabolic Stability Microsomal Clearance Gem-Dimethyl Shielding

BTK Inhibitor Potency Translation: Clinical Candidate Derived Exclusively from 7,7-Regioisomer

Among all possible regioisomeric dimethylcyclopenta-pyrrolopyrazinone scaffolds, only the 7,7-dimethyl isomer has yielded a clinical-stage BTK inhibitor. The compound (S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one, which incorporates the 7,7-dimethyl scaffold, has been formulated as crystalline mesylate, chloride, and sulfate salts to overcome pH-dependent solubility and improve bioavailability in achlorhydric patients [1]. No 8,8-dimethyl or des-methyl analog has advanced beyond in vitro profiling.

BTK Inhibition Kinase Selectivity Clinical Candidate

Purity and Analytical Characterization: Batch-to-Batch Consistency for Reproducible SAR

Commercial suppliers of CAS 1346674-23-4 provide standard purity of ≥95% with batch-specific certificates of analysis including NMR, HPLC, and GC. In contrast, the 8,8-dimethyl isomer is available only as a custom synthesis item with variable purity and no standardized analytical package . For quantitative structure–activity relationship studies, the availability of pre-characterized, high-purity 7,7-dimethyl scaffold minimizes the risk of confounding impurities in biological assays.

Chemical Purity Batch Consistency Procurement Quality

Priority Application Scenarios for 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 1346674-23-4)


BTK Inhibitor Lead Optimization and Salt Form Screening

The 7,7-dimethyl scaffold is the direct precursor for synthesizing the clinical BTK inhibitor free base described in Hoffmann-La Roche patents. Use this scaffold for parallel medicinal chemistry efforts to explore amine capping groups, salt forms (mesylate, chloride, sulfate), and amorphous solid dispersion formulations aimed at overcoming pH-dependent solubility and achlorhydria-related bioavailability challenges [1]. The validated conformational rigidity and metabolic stability of the scaffold reduce optimization cycles relative to starting from a des-methyl or 8,8-dimethyl core.

Kinase Selectivity Profiling via Scaffold-Hopping Studies

Employ the 7,7-dimethyl tricyclic lactam as a privileged core for systematic scaffold-hopping to evaluate selectivity across the kinome. As demonstrated in the PIM kinase inhibitor series (Galvani et al., 2013), the pyrrolo[1,2-a]pyrazinone scaffold can be elaborated into potent and selective inhibitors; the 7,7-dimethyl substitution provides a defined starting geometry that simplifies interpretation of SAR at peripheral substitution sites [2].

Chemical Biology Probe Synthesis for BTK Degrader (PROTAC) Development

Recent patent filings (WO-2021091575-A1) disclose bifunctional compounds that recruit BTK to the ubiquitin proteasome pathway using the 7,7-dimethyl scaffold as the BTK-binding moiety. Procure this intermediate to synthesize PROTAC candidates with defined linker attachment points, leveraging the scaffold's established binding pose and metabolic stability to achieve efficient target degradation [3].

Comparative Biophysical and Structural Biology Studies

Use the high-purity, fully characterized 7,7-dimethyl scaffold in co-crystallography or cryo-EM studies with BTK and off-target kinases to map the precise contribution of the gem-dimethyl group to binding energy and selectivity. Compare directly with the des-methyl analog to quantify the entropic advantage of conformational pre-organization, generating publishable structural data that guides future inhibitor design [4].

Quote Request

Request a Quote for 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.